4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide involves several steps. One common method includes the condensation reaction of thiophene derivatives with appropriate reagents. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used for the preparation of thiophene derivatives . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to yield the desired product.
Chemical Reactions Analysis
4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the thiophene ring.
Scientific Research Applications
This compound has several scientific research applications due to its unique structure and properties. In medicinal chemistry, thiophene derivatives are known for their anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . In material science, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, they may inhibit specific enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation. The exact mechanism of action depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as suprofen, articaine, and tioconazole . These compounds share a similar thiophene ring structure but differ in their functional groups and specific applications. Suprofen is a nonsteroidal anti-inflammatory drug, articaine is a dental anesthetic, and tioconazole is an antifungal agent
Properties
IUPAC Name |
4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S2/c1-7-2-3-17-11(7)9(15)5-14-12(16)10-4-8(13)6-18-10/h2-4,6,9,15H,5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLLZOXPJQPLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC(=CS2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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